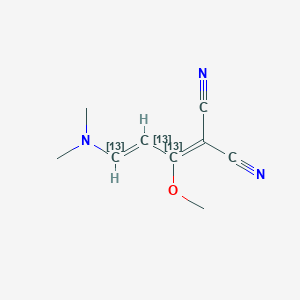

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 is a compound that belongs to the family of butadiene derivatives. It is a labeled compound containing three carbon-13 isotopes, which makes it useful in various scientific research applications. The molecular formula of this compound is C6^13C3H11N3O, and it has a molecular weight of 180.18 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 typically involves the reaction of N,N-Dimethylformamide dimethyl acetal with (1-ethoxyethylidene)malononitrile. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotopes .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C6[13C]3H11N3O

- Molecular Weight : 180.18 g/mol

- CAS Number : 1391062-38-6

The compound is characterized by its unique structure, which includes two cyano groups and a methoxy group, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 serves as an intermediate in the synthesis of antitumor agents such as Gimeracil. Its derivatives have been studied for their potential anticancer properties.

Case Study: Anticancer Activity

A study published in Frontiers in Chemistry evaluated various derivatives of this compound against different cancer cell lines. The results indicated significant cytotoxic effects against leukemia and cervical carcinoma cells, with mechanisms involving apoptosis induction and inhibition of cell migration .

Environmental Science

Stable isotope-labeled compounds like this compound are utilized as reference standards for detecting environmental pollutants. These isotopes help in tracing the metabolic pathways of pollutants in various matrices such as air, water, and soil.

Application in Pollutant Detection

The compound can be used to establish standards for environmental monitoring, allowing researchers to quantify and identify pollutants effectively .

Analytical Chemistry

The compound is also significant in analytical chemistry for its role as a chemical reference in qualitative and quantitative analyses. It can be employed in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Use in NMR Studies

Stable isotope labeling facilitates the study of metabolic pathways in vivo safely. This application is crucial for understanding complex biological systems and developing new therapeutic strategies .

Mécanisme D'action

The mechanism of action of 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The incorporation of carbon-13 isotopes allows for detailed tracking and analysis of these interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene: The non-labeled version of the compound.

2-[3-(Dimethylamino)-1-methoxy-2-propen-1-ylidene]propanedinitrile: A structurally similar compound with different isotopic labeling.

Uniqueness

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 is unique due to its incorporation of three carbon-13 isotopes, which makes it particularly valuable for isotopic labeling studies. This feature allows for precise tracking and analysis in various scientific research applications .

Activité Biologique

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 (CAS No. 1391062-38-6) is a synthetic compound notable for its isotopic labeling with carbon-13. This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique properties and potential applications in drug development and metabolic studies.

The molecular formula of this compound is C613C3H11N3O, with a molecular weight of 180.18 g/mol. Its structure includes two cyano groups and a methoxy group attached to a butadiene backbone, making it a versatile intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C6^{13}C_3H_{11}N_3O |

| Molecular Weight | 180.18 g/mol |

| Storage Temperature | Room Temperature |

| Appearance | Orange solid |

| Solubility | Chloroform, Dichloromethane |

The biological activity of this compound is largely attributed to its ability to undergo various chemical reactions that can modify target molecules. The incorporation of carbon-13 isotopes allows researchers to trace metabolic pathways and interactions within biological systems effectively.

Interaction with Biological Targets

Research indicates that this compound may interact with specific enzymes or receptors involved in metabolic processes. The isotopic labeling enhances the sensitivity and specificity of detection methods such as NMR spectroscopy, allowing for detailed studies on its metabolic fate and biological effects.

Cancer Research

One significant application of this compound is in cancer research. It serves as an intermediate in the synthesis of labeled antitumor agents like Gimeracil, which is used in combination therapies for various cancers. The ability to label compounds isotopically aids in understanding their pharmacokinetics and dynamics within tumor environments.

Metabolic Studies

The compound is also employed in metabolic studies to trace the pathways of drug metabolism. By using carbon-13 labeled compounds, researchers can monitor how drugs are processed in vivo and identify metabolites that may have therapeutic or toxicological implications.

Case Studies

Study 1: Pharmacokinetics of Labeled Antitumor Agents

In a study exploring the pharmacokinetics of Gimeracil, researchers utilized this compound to label the compound. The results demonstrated enhanced tracking of the drug's absorption and distribution in cancerous tissues compared to non-labeled counterparts. This study highlighted the importance of isotopic labeling in understanding drug behavior within biological systems.

Study 2: Metabolic Pathway Tracing

Another study focused on tracing the metabolic pathways of a new pharmaceutical candidate using this compound as a tracer. The incorporation of carbon-13 allowed for precise identification of metabolic intermediates and elucidated the pathways involved in drug biotransformation.

Propriétés

IUPAC Name |

2-[(E)-3-(dimethylamino)-1-methoxy(1,2,3-13C3)prop-2-enylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3/b5-4+/i4+1,5+1,9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUYKZLMAGACBX-HYKTYXKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=C(C#N)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/[13CH]=[13CH]/[13C](=C(C#N)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.